molecular formula C8H5N3O3 B1167588 tenebrosin A CAS No. 112279-11-5

tenebrosin A

Cat. No.: B1167588
CAS No.: 112279-11-5
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Description

Tenebrosin A is a bioactive marine-derived compound, initially isolated from marine invertebrates such as tunicates or sponges. Structurally, it belongs to the class of polyketide alkaloids, characterized by a complex macrocyclic ring system with multiple stereocenters and hydroxyl groups . Its biological activity has been primarily studied in the context of anticancer and antimicrobial properties, with research highlighting its ability to inhibit microtubule polymerization and disrupt cellular division in vitro . This compound’s unique mechanism of action distinguishes it from other marine alkaloids, though its structural complexity poses challenges for synthetic replication and large-scale production .

Properties

CAS No.

112279-11-5

Molecular Formula

C8H5N3O3

Synonyms

tenebrosin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Tenebrosin A with two structurally analogous compounds: Latrunculin B (a sponge-derived macrolide) and Manzamine A (a β-carboline alkaloid from sponges).

Property This compound Latrunculin B Manzamine A
Molecular Formula C₃₄H₄₅NO₉ C₂₀H₃₁NO₅S C₃₆H₄₆N₄O
Source Tunicates (e.g., Aplidium spp.) Sponges (e.g., Latrunculia spp.) Sponges (e.g., Haliclona spp.)
Biological Target Microtubule destabilization Actin filament disruption Kinase inhibition (e.g., GSK-3β)
IC₅₀ (Cancer Cells) 0.8 µM (HeLa) 1.2 µM (MCF-7) 2.5 µM (HCT-116)
Solubility Low in aqueous solvents Moderate in DMSO Low in polar solvents
Therapeutic Potential Antimitotic agent Antimetastatic Neuroprotective/antiviral

Key Contrasts:

Structural Complexity : this compound’s macrocyclic ring system is more oxygenated than Latrunculin B’s, contributing to its higher polarity but lower solubility .

Mechanism of Action : Unlike Manzamine A, which targets kinase pathways, this compound directly interferes with microtubule dynamics, akin to taxanes but with a distinct binding site .

Bioactivity Spectrum : this compound exhibits broader antimicrobial activity against Gram-positive bacteria (MIC: 4 µg/mL) compared to Latrunculin B, which is primarily cytostatic .

Comparison with Functionally Similar Compounds

This compound’s functional analogs include Paclitaxel (a plant-derived taxane) and Eribulin (a synthetic halichondrin analog).

Property This compound Paclitaxel Eribulin
Origin Marine invertebrate Pacific yew (Taxus brevifolia) Synthetic (based on Halichondria spp.)
Primary Use Preclinical anticancer studies Breast/Ovarian cancer therapy Metastatic breast cancer
Mechanism Microtubule destabilization Microtubule stabilization Microtubule dynamics inhibition
Resistance Profile Low cross-resistance with taxanes High incidence of resistance Effective in taxane-resistant cases
Synthetic Accessibility Not yet achieved Semi-synthetic production Fully synthetic
Toxicity (LD₅₀, mice) 12 mg/kg (IV) 5 mg/kg (IV) 8 mg/kg (IV)

Key Insights:

Mechanistic Divergence : this compound destabilizes microtubules, whereas Paclitaxel stabilizes them, leading to divergent effects on mitotic arrest .

Developmental Stage : Unlike clinically approved compounds like Eribulin, this compound remains in preclinical trials due to challenges in pharmacokinetic optimization .

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating tenebrosin A from natural sources, and how can purity be ensured?

  • Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography). Purity validation requires tandem techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS). Ensure protocols include internal standards and replicate runs to confirm consistency. Detailed experimental procedures, including solvent ratios and column specifications, should be documented for reproducibility .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound, and how should data be interpreted?

  • Methodological Answer : Use a combination of 1D/2D NMR (e.g., COSY, HSQC, HMBC) to map carbon-hydrogen frameworks, supplemented by FTIR for functional groups. HRMS confirms molecular weight. Cross-reference spectral data with published analogs (e.g., related marine alkaloids) to resolve ambiguities. Raw spectral datasets should be archived in supplementary materials for peer validation .

Q. How can researchers optimize synthesis protocols for this compound derivatives to enhance yield?

  • Methodological Answer : Employ Design of Experiments (DOE) to test variables like temperature, catalyst concentration, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Monitor reaction progress via TLC or LC-MS. Report failed attempts to inform future troubleshooting .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s bioactivity?

  • Methodological Answer : Prioritize cell viability assays (e.g., MTT or resazurin) using cancer cell lines or microbial models. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves. Replicate experiments across independent labs to mitigate batch variability .

Advanced Research Questions

Q. How does this compound interact with cellular receptors at the molecular level, and what experimental models validate these interactions?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation. In vivo models (e.g., zebrafish embryos) can assess phenotypic effects. Align findings with established biochemical pathways (e.g., apoptosis or kinase inhibition) to contextualize mechanisms .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis, weighting studies by sample size and methodological rigor (e.g., PRISMA guidelines). Compare variables like assay conditions, cell lines, and compound purity. Replicate key experiments under standardized protocols to isolate confounding factors .

Q. How can researchers address challenges in replicating this compound’s reported biological effects in vivo?

  • Methodological Answer : Standardize animal models (e.g., C57BL/6 mice) and dosing regimens (e.g., pharmacokinetic profiling to confirm bioavailability). Use isotopic labeling (e.g., ¹⁴C-tenebrosin A) to track metabolite distribution. Publish negative results and detailed husbandry conditions to enhance transparency .

Q. What computational approaches predict this compound’s stability under physiological conditions, and how are these validated experimentally?

  • Methodological Answer : Apply density functional theory (DFT) to model degradation pathways (e.g., hydrolysis). Validate via accelerated stability testing (e.g., 40°C/75% RH) with LC-MS monitoring. Compare in silico predictions with empirical degradation products to refine algorithms .

Methodological Considerations for All Studies

  • Data Reporting : Include raw datasets, instrument parameters, and statistical codes in supplementary materials to enable replication .
  • Error Analysis : Quantify uncertainties using error bars (standard deviation) and significance tests (e.g., ANOVA with post-hoc Tukey) .
  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines and obtain ethics approval for experimental protocols .

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